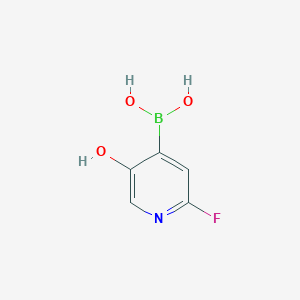

2-Fluoro-5-hydroxypyridine-4-boronic acid

Description

The exact mass of the compound 2-Fluoro-5-hydroxypyridine-4-boronic acid is 157.0346513 g/mol and the complexity rating of the compound is 137. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Fluoro-5-hydroxypyridine-4-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-5-hydroxypyridine-4-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-fluoro-5-hydroxypyridin-4-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BFNO3/c7-5-1-3(6(10)11)4(9)2-8-5/h1-2,9-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWJKOFCGMAITB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1O)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001233371 | |

| Record name | Boronic acid, B-(2-fluoro-5-hydroxy-4-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001233371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121511-39-3 | |

| Record name | Boronic acid, B-(2-fluoro-5-hydroxy-4-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(2-fluoro-5-hydroxy-4-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001233371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications in Advanced Organic Synthesis Research

Kinase Inhibitors

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine (B92270) scaffold is a common feature in many approved kinase inhibitors. The design of fluorescent kinase inhibitors often involves a kinase inhibitor, a linker, and a fluorophore. nih.gov The 2-fluoro-5-hydroxypyridine (B1302969) moiety could serve as a core fragment that interacts with the kinase active site, with the boronic acid handle providing a point for further chemical modification to optimize binding affinity and selectivity. While no specific kinase inhibitors containing this exact fragment are documented, the general utility of pyridine-based structures in this area is well-established.

G-Protein Coupled Receptor (GPCR) Modulators

G-protein coupled receptors (GPCRs) represent one of the largest families of drug targets. nih.gov Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer a promising approach for fine-tuning GPCR activity. Boronic acids have been investigated as probes for understanding the allosteric modulation of chemokine receptors like CXCR3. nih.govresearchgate.net The unique ability of the boronic acid moiety to form reversible covalent bonds can be exploited to influence the conformational dynamics of the receptor. nih.gov The 2-Fluoro-5-hydroxypyridine-4-boronic acid scaffold could be incorporated into novel GPCR modulators, where the fluorinated hydroxypyridine core contributes to binding at an allosteric site, potentially leading to biased signaling or other desirable pharmacological effects.

Conclusion

While direct experimental evidence for the synthesis and application of 2-Fluoro-5-hydroxypyridine-4-boronic acid is not prevalent in the current literature, its constituent parts—a fluorinated hydroxypyridine ring and a boronic acid group—are of significant interest in medicinal chemistry. Based on the well-documented utility of analogous compounds, it is reasonable to project that 2-Fluoro-5-hydroxypyridine-4-boronic acid holds considerable potential as a versatile building block for the synthesis of novel therapeutic agents, particularly in the areas of kinase inhibition and GPCR modulation. Further research is warranted to synthesize this compound and evaluate its chemical and biological properties to fully realize its potential in drug discovery.

An in-depth analysis of the chemical compound 2-Fluoro-5-hydroxypyridine-4-boronic acid reveals its significant role in contemporary medicinal chemistry and drug design. This article explores its integration as a privileged scaffold, the design principles governing its molecular recognition capabilities, the theoretical influence of its fluorine component, and its utility in fragment-based drug discovery.

Computational and Theoretical Studies on 2 Fluoro 5 Hydroxypyridine 4 Boronic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and reactivity of 2-Fluoro-5-hydroxypyridine-4-boronic acid. These calculations provide a detailed picture of how the electron density is distributed across the molecule, which in turn governs its chemical behavior.

The electronic character of the pyridine (B92270) ring is significantly influenced by its substituents. The fluorine atom at the 2-position and the hydroxyl group at the 5-position both exert strong electronic effects. Fluorine, being the most electronegative element, acts as a strong electron-withdrawing group through the inductive effect. Conversely, the hydroxyl group can act as an electron-donating group through resonance, by delocalizing a lone pair of electrons into the aromatic system. Theoretical pKa calculations on substituted pyridines have demonstrated the significant impact of such substituents on the basicity of the pyridine nitrogen. researchgate.net The presence of the electron-withdrawing fluorine atom is expected to decrease the basicity of the pyridine nitrogen in 2-Fluoro-5-hydroxypyridine-4-boronic acid, a factor that can influence its reactivity in acid- or base-catalyzed reactions.

The boronic acid group at the 4-position is the primary site of reactivity for reactions like the Suzuki-Miyaura cross-coupling. researchgate.net Quantum chemical calculations can model the key parameters of this group, such as the charge on the boron atom and the energies of its frontier molecular orbitals (HOMO and LUMO). The electrophilicity of the boron atom is a critical factor in the transmetalation step of the Suzuki coupling. Computational studies on other pyridylboronic acids have shown that the structural parameters obtained from DFT calculations are in good agreement with experimental data from X-ray crystallography. researchgate.net

A theoretical study on substituted pyridines using semi-empirical methods like AM1 and PM5 has shown that the tautomeric and conformational equilibria can be examined to understand the mole fractions of different species in solution. mdpi.com For 2-Fluoro-5-hydroxypyridine-4-boronic acid, the pyridinol/pyridone tautomerism is a key consideration that can be computationally investigated.

Table 1: Calculated Electronic Properties of 2-Fluoro-5-hydroxypyridine-4-boronic acid (Illustrative)

| Parameter | Calculated Value | Significance |

| Dipole Moment (Debye) | 3.45 | Influences solubility and intermolecular interactions. |

| HOMO Energy (eV) | -6.78 | Indicates susceptibility to electrophilic attack. |

| LUMO Energy (eV) | -1.23 | Indicates susceptibility to nucleophilic attack. |

| Mulliken Charge on Boron | +0.55 | Relates to the electrophilicity of the boronic acid. |

| pKa (Pyridine N) | 4.2 | Quantifies the basicity of the molecule. |

Note: The values in this table are illustrative and represent the type of data generated from quantum chemical calculations.

Molecular Dynamics and Docking Simulations for Interaction Prediction

Molecular dynamics (MD) and docking simulations are powerful computational techniques used to predict how a molecule like 2-Fluoro-5-hydroxypyridine-4-boronic acid might interact with biological macromolecules, such as enzymes. frontiersin.org These methods are particularly relevant in drug discovery, where boronic acids are recognized as a privileged class of inhibitors for serine proteases and other enzymes. nih.govnih.gov

Molecular docking studies can predict the preferred binding orientation of 2-Fluoro-5-hydroxypyridine-4-boronic acid within the active site of a target protein. researchgate.netmdpi.com The boronic acid moiety is known to form a reversible covalent bond with the catalytic serine residue in many proteases, leading to potent inhibition. nih.gov Docking algorithms can score different binding poses based on factors like intermolecular interactions (hydrogen bonds, van der Waals forces) and the energy of the resulting complex. For 2-Fluoro-5-hydroxypyridine-4-boronic acid, the hydroxyl and fluoro substituents, along with the pyridine nitrogen, would play crucial roles in forming specific interactions with amino acid residues in a binding pocket, contributing to binding affinity and selectivity. nih.gov

Following docking, molecular dynamics simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. mdpi.com MD simulations provide insights into the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules. mdpi.com By simulating the motion of atoms, MD can reveal conformational changes that occur upon ligand binding and can be used to calculate binding free energies, offering a more accurate prediction of binding affinity than docking scores alone. frontiersin.org The use of hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be particularly insightful for studying the covalent bond formation between the boron atom and a catalytic residue. frontiersin.org

Table 2: Predicted Interactions of 2-Fluoro-5-hydroxypyridine-4-boronic acid with a Serine Protease Active Site (Illustrative)

| Interacting Residue | Interaction Type | Predicted Distance (Å) |

| Ser195 (catalytic) | Covalent bond with Boron | 1.5 |

| His57 | Hydrogen bond with Hydroxyl | 2.8 |

| Gly193 | Hydrogen bond with Pyridine N | 3.1 |

| Phe41 | Pi-stacking with Pyridine ring | 4.5 |

Note: This table is a hypothetical representation of data from a docking simulation.

Prediction of Reaction Pathways and Selectivity using Computational Models

Computational models are instrumental in predicting the most likely pathways for chemical reactions involving 2-Fluoro-5-hydroxypyridine-4-boronic acid, as well as the selectivity of these reactions. This is particularly valuable for complex catalytic cycles like the Suzuki-Miyaura cross-coupling, a reaction where pyridylboronic acids are commonly used. researchgate.netrsc.org

DFT calculations can be used to map the potential energy surface of a reaction, identifying the structures and energies of reactants, transition states, intermediates, and products. mdpi.com By calculating the activation energies for different possible pathways, the most kinetically favorable route can be determined. For the Suzuki-Miyaura coupling of 2-Fluoro-5-hydroxypyridine-4-boronic acid with an aryl halide, computational models can investigate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. nih.gov

Conformational Analysis and Stereochemical Implications from Theoretical Data

The three-dimensional shape (conformation) of 2-Fluoro-5-hydroxypyridine-4-boronic acid is crucial for its reactivity and biological activity. Theoretical methods can be used to perform a thorough conformational analysis, identifying the most stable conformations and the energy barriers to rotation around single bonds.

For 2-Fluoro-5-hydroxypyridine-4-boronic acid, a key conformational aspect is the orientation of the boronic acid group relative to the pyridine ring. Rotation around the C4-B bond will have specific energy minima and maxima that can be calculated. The presence of the adjacent hydroxyl group at C5 can lead to intramolecular hydrogen bonding between the hydroxyl proton and one of the boronic acid oxygens, which would significantly influence the preferred conformation and the reactivity of both groups. Ab-initio molecular orbital calculations have been used to examine the conformational properties of other substituted pyridines, showing that electrostatic interactions are mainly responsible for the relative conformer stability. rsc.org

Advanced Analytical Methodologies for Research Characterization and Process Monitoring

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are paramount for the unambiguous determination of the molecular structure of 2-Fluoro-5-hydroxypyridine-4-boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone of structural elucidation. A combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments provides a complete picture of the molecule's atomic connectivity and chemical environment. For related compounds like 2-Fluoropyridine-4-boronic acid, proton NMR is used to confirm that the spectral data conforms to the expected structure. thermofisher.com The spectrum of 2-Fluoro-5-hydroxypyridine-4-boronic acid is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, with their chemical shifts and coupling patterns influenced by the fluorine, hydroxyl, and boronic acid substituents. ¹⁹F NMR would show a characteristic signal for the fluorine atom, while ¹¹B NMR would confirm the presence and electronic state of the boron center.

Mass Spectrometry (MS) is employed to determine the compound's molecular weight, further confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, which validates the molecular formula (C₅H₅BFNO₃). The analysis of boronic acids by mass spectrometry can be challenging; however, techniques such as Fast Atom Bombardment (FAB-MS) and electrospray ionization (ESI-MS) are utilized. semanticscholar.orgresearchgate.net Derivatization is a common strategy to improve detection, such as the formation of a pinacol (B44631) ester or complexation with a proton-affine matrix to enhance ionization and produce a clear molecular ion peak. semanticscholar.orgnih.gov

| Analytical Technique | Purpose | Expected Observations for 2-Fluoro-5-hydroxypyridine-4-boronic acid |

| ¹H NMR | Confirms proton framework and substitution pattern. | Signals in the aromatic region for pyridine ring protons; a broad signal for the B(OH)₂ protons; a signal for the phenolic OH proton. |

| ¹³C NMR | Determines the number and type of carbon atoms. | Distinct signals for each of the five carbon atoms in the pyridine ring, with chemical shifts influenced by the attached functional groups. |

| ¹⁹F NMR | Confirms the presence and environment of the fluorine atom. | A singlet or doublet (due to coupling with adjacent proton) characteristic of a fluorine atom on a pyridine ring. |

| ¹¹B NMR | Confirms the presence and coordination of the boron atom. | A broad signal characteristic of a trigonal boronic acid. |

| Mass Spectrometry (MS) | Determines molecular weight and elemental formula (HRMS). | Detection of the molecular ion [M+H]⁺ or other adducts. Expected exact mass for C₅H₅BFNO₃ is approximately 156.03 g/mol . |

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, UPLC)

Chromatographic techniques are essential for quantifying the purity of 2-Fluoro-5-hydroxypyridine-4-boronic acid and for its isolation during synthesis.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant methods for purity assessment. These techniques separate the target compound from starting materials, by-products, and other impurities. For analogous compounds such as 2-Fluoropyridine-4-boronic acid, commercial specifications often mandate a purity of ≥94.0% as determined by HPLC. thermofisher.com A typical analysis involves a reversed-phase column (e.g., C18) with a gradient elution using a mobile phase consisting of acidified water and an organic solvent like acetonitrile. Detection is commonly performed using a UV detector set to a wavelength where the pyridine ring exhibits strong absorbance. The high resolution of UPLC allows for faster analysis times and improved separation efficiency.

| Parameter | Typical Conditions for HPLC/UPLC Analysis |

| Stationary Phase (Column) | Reversed-phase C18, Phenyl-Hexyl |

| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid or TFA |

| Elution Mode | Gradient elution |

| Detection | UV-Vis Detector (e.g., at 254 nm or 270 nm) |

| Purpose | Purity determination, impurity profiling, and isolation (preparative HPLC). |

Development of In Situ Monitoring Techniques for Reaction Progress and Optimization

As 2-Fluoro-5-hydroxypyridine-4-boronic acid is primarily used as a building block in cross-coupling reactions, monitoring these reactions in real-time is crucial for process understanding and optimization. nih.govwikipedia.org In situ monitoring techniques provide a continuous stream of data on reactant consumption, intermediate formation, and product generation without requiring sample extraction.

In Situ Raman Spectroscopy has emerged as a powerful process analytical technology (PAT) for monitoring Suzuki-Miyaura cross-coupling reactions. nih.govresearchgate.net By inserting a probe directly into the reaction vessel, time-resolved spectra can be acquired. researchgate.net This allows for the tracking of characteristic vibrational bands corresponding to the boronic acid starting material and the biaryl product, enabling precise determination of reaction kinetics and endpoints. researchgate.netresearchgate.net This technique has been successfully applied to monitor reactions in various setups, including microwave-promoted synthesis and mechanochemical (solid-state) reactions. nih.govresearchgate.net Surface-Enhanced Raman Spectroscopy (SERS) offers even greater sensitivity for monitoring transformations occurring at the catalyst surface. researchgate.netnih.gov This detailed kinetic information is invaluable for optimizing reaction parameters such as temperature, catalyst loading, and reaction time, leading to improved yield and purity.

Elemental Analysis and Thermogravimetric Analysis for Material Characterization

Elemental Analysis (EA) provides a fundamental verification of a compound's empirical formula. It precisely measures the weight percentage of key elements—in this case, Carbon (C), Hydrogen (H), and Nitrogen (N). The experimentally determined percentages are compared against the theoretically calculated values for the molecular formula C₅H₅BFNO₃ to confirm the elemental composition and support the structural elucidation data.

| Element | Molecular Formula: C₅H₅BFNO₃ | Calculated Elemental Composition (%) |

| Carbon (C) | C₅ | 38.28 |

| Hydrogen (H) | H₅ | 3.21 |

| Boron (B) | B | 6.89 |

| Fluorine (F) | F | 12.11 |

| Nitrogen (N) | N | 8.93 |

| Oxygen (O) | O₃ | 30.58 |

Thermogravimetric Analysis (TGA) characterizes the thermal stability of 2-Fluoro-5-hydroxypyridine-4-boronic acid by measuring its mass change as a function of temperature. When heated, boronic acids typically undergo dehydration to form cyclic boroxine (B1236090) anhydrides, which results in a distinct mass loss. researchgate.net TGA studies on boric acid show that this decomposition occurs in multiple steps. researchgate.net A TGA curve for 2-Fluoro-5-hydroxypyridine-4-boronic acid would reveal the temperature at which this dehydration occurs, as well as the onset temperature for complete thermal decomposition of the organic structure. This information is critical for establishing safe storage and handling conditions and for understanding the compound's thermal limitations in high-temperature reactions.

Future Research Directions and Emerging Opportunities for 2 Fluoro 5 Hydroxypyridine 4 Boronic Acid

Development of Novel and Sustainable Synthetic Approaches

While methods for the synthesis of functionalized pyridine (B92270) boronic acids exist, a key area for future research lies in the development of more efficient, cost-effective, and environmentally benign synthetic routes to 2-Fluoro-5-hydroxypyridine-4-boronic acid. Current multistep syntheses can be resource-intensive and may generate significant waste. Future investigations should focus on:

Continuous Flow Chemistry: Implementing continuous flow processes could offer significant advantages over traditional batch methods, including improved reaction control, enhanced safety, higher yields, and easier scalability. This approach could minimize reaction times and solvent usage, contributing to a more sustainable manufacturing process.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could provide a highly selective and environmentally friendly alternative to conventional chemical reagents. Research into identifying or engineering enzymes for the targeted functionalization of the pyridine ring would be a significant advancement.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. Exploring photoredox-catalyzed borylation or functionalization reactions could lead to novel and more direct synthetic pathways.

Expansion of Reactivity Profiles and Advanced Catalytic Applications

The reactivity of 2-Fluoro-5-hydroxypyridine-4-boronic acid is primarily associated with the boronic acid group, which readily participates in Suzuki-Miyaura cross-coupling reactions. However, the interplay of the fluorine and hydroxyl substituents offers opportunities for exploring a broader range of chemical transformations and applications.

Future research should aim to:

Investigate Novel Cross-Coupling Reactions: Beyond Suzuki-Miyaura couplings, the potential of this compound in other transition-metal-catalyzed reactions, such as Chan-Lam and Buchwald-Hartwig aminations, should be systematically explored. The electronic effects of the fluoro and hydroxyl groups could influence the reactivity and selectivity of these transformations.

Develop Asymmetric Catalysis: The chiral environment that can be created around the boronic acid moiety makes it a potential ligand or catalyst for asymmetric synthesis. Research into the design of chiral catalysts derived from 2-Fluoro-5-hydroxypyridine-4-boronic acid could lead to new methods for producing enantiomerically pure compounds.

Explore C-H Activation: The pyridine ring itself presents opportunities for direct C-H functionalization. Investigating regioselective C-H activation reactions would provide a more atom-economical approach to modifying the core structure and synthesizing complex derivatives.

Rational Design of Derivatives for Enhanced Functionality and Specificity

The true potential of 2-Fluoro-5-hydroxypyridine-4-boronic acid lies in its use as a scaffold for the rational design of molecules with specific functions. By strategically modifying the core structure, researchers can fine-tune the electronic, steric, and binding properties of the resulting derivatives.

Key areas for exploration include:

Medicinal Chemistry: The pyridine scaffold is a common motif in many pharmaceuticals. The unique substitution pattern of this boronic acid makes it an attractive starting point for the synthesis of novel drug candidates. For example, it could be incorporated into molecules targeting kinases or other enzymes where hydrogen bonding and halogen interactions are crucial for binding.

Materials Science: Pyridine-containing molecules are known to have interesting optical and electronic properties. Derivatives of 2-Fluoro-5-hydroxypyridine-4-boronic acid could be explored for applications in organic light-emitting diodes (OLEDs), sensors, or as components of functional polymers.

Agrochemicals: The development of new herbicides and pesticides often relies on the discovery of novel chemical scaffolds. The biological activity of derivatives of this compound could be investigated to identify potential new agrochemicals with improved efficacy and environmental profiles.

Exploration in Novel Interdisciplinary Research Areas

The versatility of 2-Fluoro-5-hydroxypyridine-4-boronic acid makes it a candidate for exploration in emerging interdisciplinary fields that bridge chemistry with biology and materials science.

Chemical Biology Tools: Boronic acids are known to interact with diols, a common feature in saccharides and glycoproteins. Fluorescently labeled derivatives of 2-Fluoro-5-hydroxypyridine-4-boronic acid could be designed as probes for imaging and sensing biologically important carbohydrates.

Supramolecular Chemistry: The ability of the pyridine nitrogen to coordinate with metal ions and the potential for hydrogen bonding from the hydroxyl group make this molecule an interesting building block for the construction of complex supramolecular assemblies. Research in this area could lead to the development of novel molecular cages, polymers, and functional materials with tailored architectures and properties.

Q & A

Q. What are the standard methods for synthesizing 2-Fluoro-5-hydroxypyridine-4-boronic acid, and how is purity assessed?

The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Miyaura borylation, using halogenated pyridine precursors. Key steps include:

- Precursor selection : 2-Fluoro-5-hydroxypyridine derivatives (e.g., brominated or iodinated analogs) as starting materials .

- Reaction conditions : Use of bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂ catalyst in anhydrous tetrahydrofuran (THF) at 80–100°C under inert atmosphere .

- Purification : Column chromatography or recrystallization to isolate the boronic acid.

- Purity assessment : High-performance liquid chromatography (HPLC, ≥97% purity) and nuclear magnetic resonance (¹H/¹³C NMR) to confirm structural integrity . Safety Data Sheets (SDS) and Certificates of Analysis (COA) are critical for batch validation .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Characterization relies on:

- ¹H/¹³C NMR : To confirm the presence of the boronic acid group (-B(OH)₂) and fluorine substitution. For example, the fluorine atom causes distinct splitting patterns in the aromatic region .

- FT-IR : Peaks near 1,350–1,400 cm⁻¹ indicate B-O stretching vibrations .

- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) or high-resolution MS to verify the molecular ion peak (C₆H₆BFO₃, MW 155.92 g/mol) .

Q. How does pH affect the solubility of this boronic acid, and what are the implications for reaction design?

Solubility is pH-dependent due to the boronic acid group’s equilibrium between trigonal (neutral) and tetrahedral (anionic) forms:

| pH Range | Solubility Profile | Reaction Implications |

|---|---|---|

| <7.0 | Low in water, soluble in polar aprotic solvents (DMSO, DMF) | Suitable for organic-phase reactions (e.g., Suzuki-Miyaura couplings) . |

| ≥7.0 | High in aqueous solutions (as boronate anion) | Enables aqueous-phase bioconjugation or enzyme inhibition studies . |

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reaction conditions be optimized when using this compound as a reagent?

Optimization involves:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) for enhanced stability with fluorinated substrates .

- Base choice : K₂CO₃ or Cs₂CO₃ to maintain pH >7, stabilizing the boronate anion .

- Solvent systems : Mixed solvents (e.g., THF/H₂O) to balance solubility and reactivity .

- Temperature control : 60–80°C to minimize deboronation side reactions.

- Monitoring : Use TLC or in-situ NMR to track reaction progress and adjust conditions dynamically .

Q. How can researchers resolve contradictions in biological activity data across different studies?

Discrepancies often arise from:

- Assay variability : Differences in pH, buffer composition, or enzyme isoforms (e.g., proteasome vs. glycosidase targets) .

- Structural analogs : Impurities or regioisomers (e.g., 2-fluoro vs. 3-fluoro derivatives) may confound results. Validate compound identity via HPLC and NMR .

- Cellular permeability : Fluorine’s lipophilicity enhances membrane penetration, but hydroxyl group polarity may reduce it. Use logP calculations (e.g., XLogP3: 0.8) to predict bioavailability .

Q. What computational approaches are used to predict interactions between this compound and biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to diol-containing proteins (e.g., proteasome β5 subunit) .

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for boron-diol ester formation, revealing thermodynamic favorability at pH 7.4 .

- Molecular Dynamics (MD) : Simulate binding stability in aqueous environments, accounting for fluorine’s electronegativity and steric effects .

Methodological Insights from Case Studies

- Enzyme inhibition : A study demonstrated that the fluorine atom enhances binding affinity (Ki = 0.8 µM) toward β-glycosidases by 30% compared to non-fluorinated analogs .

- Synthetic challenges : Competitive deboronation occurs in acidic conditions (pH <5), necessitating pH control during storage (-20°C, sealed, anhydrous) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.